2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Overview
Description
Synthesis Analysis
The compound is synthesized and characterized through various spectroscopic methods, including 1H and 13C NMR, HRMS, and investigated by X-ray crystallography, revealing intricate details about its molecular configuration. Intermolecular hydrogen bonds of types N–H…O and N–H…F play a significant role, along with weak C–H…O contacts, showcasing its complex synthesis and structural characteristics (Gonghua Pan et al., 2016).
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide, as revealed by X-ray crystallography, exhibits disorder in the positions of the nitro group's oxygen atoms and the fluorine atoms, indicating flexibility within its structure. This disorder and the presence of intermolecular hydrogen bonds highlight its potential for forming various molecular assemblies and interactions (Gonghua Pan et al., 2016).
Chemical Reactions and Properties
The compound's reactivity has been explored through its involvement in novel reactions, such as the Dakin–West reaction, under specific conditions facilitated by trifluoroacetic acid. These studies shed light on its reactivity and provide a pathway for synthesizing related compounds with potential applications in various fields (Huiyun Tian et al., 2014).
Physical Properties Analysis
Analyses of physical properties such as solvatochromism have revealed how the compound interacts with solvents, highlighting the effects of bifurcate hydrogen bonding on its IR spectrum and dipole moment in solution. These insights are crucial for understanding its behavior in different solvents and environments (I. G. Krivoruchka et al., 2004).
Chemical Properties Analysis
The chemical properties of this compound, particularly its reactivity and interaction with other compounds, have been detailed through studies on its catalytic systems and the influence of various catalysts and solvents on its reactions. These studies provide valuable information on optimizing conditions for its use in synthesis and other chemical processes (A. Vavasori et al., 2023).
Scientific Research Applications
Chemical Research Applications :
- N-(substitutedphenyl)-2,2,2-trichloroacetamides, which are structurally similar to 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide, have potential applications in chemical research, such as in the production of tetrahydrofuran (Gowda, Paulus, & Fuess, 2000).
Biomedical Applications :
- Derivatives like 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide exhibited significant potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showing potential as therapeutic agents (Chaudhari et al., 2020).
- Compound 3c, a 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivative, showed anticancer, anti-inflammatory, and analgesic activities, suggesting its potential development into a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
- Flutamide, a compound used in the treatment of prostate cancer, is chemically related to this compound and has been studied for its metabolism and excretion in the human body (Goda et al., 2006; Katchen & Buxbaum, 1975).
Structural Biology Research :
- The compound's intermolecular hydrogen bonds and weak C-H-O contacts make it useful for structural biology research (Pan, Zhang, Wang, & Xia, 2016).
Pharmacokinetics and Drug Metabolism Studies :
- Studies on related compounds, such as Flutamide, provide insights into drug absorption, metabolism, and excretion, which are crucial for developing safe and effective pharmaceuticals (Katchen & Buxbaum, 1975).
Material Science and Nanotechnology :
- Perfluoro-N-(4-pyridyl)acetamide, a structurally similar compound, has been identified as a new site-selective electrophilic fluorinating agent that readily fluorinates various organic compounds, indicating its potential use in material science and nanotechnology (Banks, Besheesh, & Tsiliopoulos, 1996).
Optical and Physical Property Studies :
- The geometric parameters and hydrogen bonding characteristics of this compound and similar compounds are studied for their implications in physical chemistry and materials science (Mirzaei, Samadi, & Hadipour, 2010).
properties
IUPAC Name |
2,2,2-trifluoro-N-(4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)12-5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMWCZBKCOBVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346914 | |
Record name | 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
404-27-3 | |
Record name | 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoroacetamido)nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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